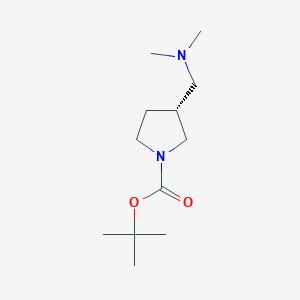

(R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

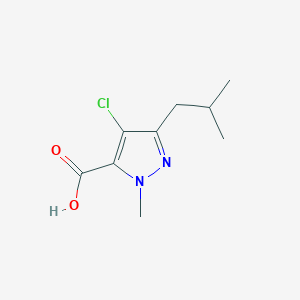

®-1-Boc-3-((dimethylamino)methyl)pyrrolidine is a nitrogen-containing heterocyclic compound. The pyrrolidine ring is a five-membered saturated ring with one nitrogen atom. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to shield reactive functional groups. This compound has attracted interest due to its potential biological activity and synthetic versatility .

Synthesis Analysis

The synthesis of ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine can involve several strategies. One approach is the construction of the pyrrolidine ring from different cyclic or acyclic precursors. Another method involves functionalizing preformed pyrrolidine rings, such as proline derivatives. The stereochemistry of the carbons in the pyrrolidine ring significantly influences the biological profile of drug candidates .Molecular Structure Analysis

The molecular structure of ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine consists of a pyrrolidine ring with a Boc group attached to one of the nitrogen atoms. The spatial orientation of substituents around the stereogenic carbons impacts its biological activity .Chemical Reactions Analysis

®-1-Boc-3-((dimethylamino)methyl)pyrrolidine can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and functional group transformations. Its reactivity depends on the Boc group and the pyrrolidine ring .Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Enantioselective Synthesis

The compound is involved in enantioselective synthesis. For instance, (S)-3-Methyl-N-(3-methylbutyl)pyrrolidine and its antipode (R)-1 were synthesized via a series of steps involving reduction, bromination, and ring closure, leading to excellent enantiomeric excesses (Veith, Collas, & Zimmer, 1997).

Ligand Structure Impact on Deprotonation

A study explored the deprotonation of N-Boc-pyrrolidine by i-PrLi–(S, S)-1,2-bis(N,N-dimethylamino)cyclohexane, comparing it to enantioselective (−)-sparteine-mediated deprotonation. The study aimed to understand ligand structure impacts on such processes, providing insights at theoretical levels (Wiberg & Bailey, 2000).

Asymmetric Functionalization

In another application, the compound played a role in the asymmetric synthesis of N-substituted pyrrolidines. The process involved sparteine-mediated asymmetric functionalization of N-Boc pyrrolidine and subsequent trapping, achieving significant enantiomeric excess (Harrison & O’Brien, 2001).

Radiopharmaceutical Development

(R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine has been used in the development of radiopharmaceuticals. For instance, a study involved its use in synthesizing a CRF1 antagonist as a potential PET ligand, highlighting its role in advanced medical imaging applications (Kumar et al., 2003).

Safety And Hazards

As with any chemical compound, safety precautions should be taken during handling and synthesis. Consult safety data sheets and follow proper laboratory protocols. ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine may have specific hazards associated with its reactivity and toxicity .

: Giovanna Li Petri, Maria Valeria Raimondi, Virginia Spanò, Ralph Holl, Paola Barraja, and Alessandra Montalbano. “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.” Curr Chem (Cham). 2021; 379(5):34. Read more : Sigma-Aldrich. “(3R)-N,N-Dimethyl-3-pyrrolidinamine.” Link

Propriétés

IUPAC Name |

tert-butyl (3R)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-6-10(9-14)8-13(4)5/h10H,6-9H2,1-5H3/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFCKPUIJBZBQS-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647517 |

Source

|

| Record name | tert-Butyl (3R)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine | |

CAS RN |

859027-48-8 |

Source

|

| Record name | tert-Butyl (3R)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[2,3-B]pyridine-6-carbaldehyde](/img/structure/B1360841.png)